molecular formula C20H17NO3S2 B4627990 4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

Cat. No. B4627990
M. Wt: 383.5 g/mol
InChI Key: SKDPJKBCYRAFFL-GHRIWEEISA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves microwave-assisted methods, highlighting a convenient approach to preparing compounds with thiazolidinone cores. This methodology is significant for generating compounds efficiently, including those related to the target molecule (Zidar, Kladnik, & Kikelj, 2009). Additionally, the synthesis of similar compounds through condensation reactions and further modifications showcases the versatility of synthetic strategies in accessing a wide range of thiazolidinone-based chemicals (Hanna & George, 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives often involves complex hydrogen-bonding patterns, contributing to their stability and reactivity. Studies on isomeric reaction products of similar molecules have demonstrated the role of hydrogen bonds in forming sheets or chains, which is crucial for understanding the structural aspects of such compounds (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of thiazolidinone compounds includes their participation in various cycloaddition reactions, showcasing their utility in synthesizing more complex molecules. For instance, reactions with primary amines or hydrazine hydrate lead to derivatives with potential biological activity (Stanovnik et al., 2002). This reactivity pattern underlines the versatility of thiazolidinone derivatives as intermediates in organic synthesis.

Scientific Research Applications

Anticancer Activity

Compounds similar to "4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate" have been synthesized and evaluated for their potential anti-cancer properties. One study focused on the synthesis of quinuclidinone derivatives, showing significant anti-proliferative effects against cancer cell lines, suggesting a promising avenue for developing new anticancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).

Mesomorphic Behaviour and Photoluminescence

Another research area explores the synthesis and characterization of derivatives exhibiting mesomorphic behavior and photoluminescent properties. These properties are crucial for applications in advanced materials, indicating potential use in displays or photonic devices (Han, Wang, Zhang, & Zhu, 2010).

Synthesis of 1,4-Dihydropyridine Derivatives

The chemical versatility of thiazolidinone derivatives is highlighted in their use for synthesizing 1,4-dihydropyridine derivatives, which are of interest due to their broad range of pharmacological activities, including cardiovascular effects (Stanovnik, Hvala, Jukic Sorsak, et al., 2002).

Antitumor Activity

Research into thiazolidin-2-ylidene derivatives also includes the study of their antitumor properties, with some compounds showing promise against specific cancer cell lines, underscoring the therapeutic potential of these molecules (Hanna & George, 2012).

Corrosion Inhibition

In the field of materials science, certain derivatives have been identified as effective corrosion inhibitors for metals, demonstrating the multifaceted applications of these compounds beyond biomedical research (Bedair et al., 2022).

Aldose Reductase Inhibition

The potential for managing diabetic complications through the inhibition of aldose reductase has been explored with benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, presenting a therapeutic approach to prevent or treat long-term diabetic effects (Saeed, Tehseen, Rafique, et al., 2014).

properties

IUPAC Name

[4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c1-2-12-21-18(22)17(26-20(21)25)13-14-8-10-16(11-9-14)24-19(23)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDPJKBCYRAFFL-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
Reactant of Route 2
Reactant of Route 2
4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

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